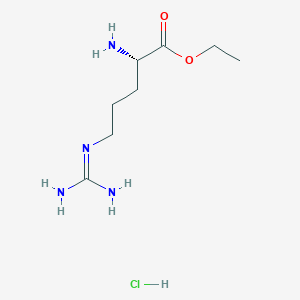

L-Arginine ethyl ester dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Arginine ethyl ester dihydrochloride is a chemical compound with the molecular formula C8H19ClN4O2 and a molecular weight of 275.18 g/mol . It is a derivative of the amino acid arginine, where the carboxyl group is esterified with ethanol, and it is commonly used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Arginine ethyl ester dihydrochloride can be synthesized through the esterification of L-arginine with ethanol. The process involves cooling absolute ethanol to a temperature range of -5°C to 0°C, followed by the dropwise addition of thionyl chloride. The mixture is then stirred at a temperature above the boiling point of ethanol to allow the reaction to proceed .

Industrial Production Methods

In industrial settings, the production of this compound typically involves similar esterification processes, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

L-Arginine ethyl ester dihydrochloride undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Thionyl chloride: Used in the esterification process.

Ethanol: Acts as the alcohol component in the esterification.

Acidic or basic conditions: Required for the hydrolysis of the ester group.

Major Products Formed

L-Arginine: The parent amino acid formed upon hydrolysis.

Ethanol: A byproduct of the hydrolysis reaction.

Applications De Recherche Scientifique

L-Arginine ethyl ester dihydrochloride is widely used in scientific research due to its ability to act as a source of arginine. Some of its applications include:

Intracellular arginine signaling: It is used to study the signaling pathways involving arginine within cells.

Nitric oxide production: As a substrate for nitric oxide synthase, it can increase the production of nitric oxide, leading to vasodilation.

Tissue engineering: It supports the proliferation of endothelial cells and preadipocytes, making it useful in tissue engineering applications.

Mécanisme D'action

L-Arginine ethyl ester dihydrochloride acts as a prodrug. Upon entering the body, esterases cleave the ester bond, releasing arginine and ethanol . The released arginine can then participate in various biochemical pathways, including the production of nitric oxide by nitric oxide synthase. The esterification also enhances the lipophilicity of arginine, allowing it to passively penetrate cell membranes without the need for specific transporters .

Comparaison Avec Des Composés Similaires

L-Arginine ethyl ester dihydrochloride can be compared with other similar compounds, such as:

Nα-Octanoyl-L-Arginine ethyl ester: A derivative with an octanoyl group.

Nα-Nonanoyl-L-Arginine ethyl ester: A derivative with a nonanoyl group.

Nα-Myristoyl-L-Arginine ethyl ester: A derivative with a myristoyl group.

These compounds differ in their acyl groups, which can affect their lipophilicity and biological activity. This compound is unique due to its specific esterification with ethanol, which enhances its ability to penetrate cell membranes and participate in intracellular signaling pathways .

Activité Biologique

L-Arginine ethyl ester dihydrochloride is a derivative of the amino acid L-arginine, notable for its biological activity and therapeutic applications. This compound plays a significant role in various physiological processes, particularly through its conversion to nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.

- Molecular Formula : C8H19ClN4O2

- Molecular Weight : 275.18 g/mol

- CAS Number : 36589-29-4

This compound acts as a prodrug , which means it is metabolized into its active form, L-arginine, by esterases. This conversion allows it to serve as a substrate for nitric oxide synthase (NOS), leading to increased production of nitric oxide. The compound also inhibits arginase, an enzyme that converts L-arginine into ornithine and urea, thereby enhancing the availability of L-arginine for NO production.

Key Mechanisms:

- Nitric Oxide Production : Enhances vasodilation and blood flow.

- Inhibition of Arginase : Prevents degradation of L-arginine, promoting prolonged biological activity.

- Cellular Uptake : The ethyl ester modification improves lipophilicity, facilitating cell membrane penetration.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it maintains stability in physiological conditions while ensuring sustained release of L-arginine. In laboratory settings, studies have shown that the compound retains its efficacy over extended periods, influencing cellular functions such as gene expression and nitric oxide production.

Biological Activities and Applications

This compound exhibits several biological activities:

- Vasodilation : By increasing NO levels, it promotes relaxation of blood vessels.

- Cell Proliferation : Supports the proliferation of endothelial cells and preadipocytes, making it useful in tissue engineering.

- Immune Modulation : Inhibits myeloid-derived suppressor cells (MDSC) in experimental models, enhancing immune responses.

Case Studies

-

Vasodilation in Animal Models :

- In studies with rats, administration of this compound resulted in significant increases in blood flow and reductions in blood pressure due to enhanced NO production.

-

Tissue Engineering Applications :

- Research demonstrated that this compound promotes endothelial cell growth, indicating potential applications in vascular grafts and wound healing.

-

Immune Response Enhancement :

- A study involving mice indicated that treatment with this compound reduced tumor growth by modulating immune cell activity.

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Enhance NO production without adverse effects.

- High Doses : Can lead to hypotension and other toxic effects due to excessive NO levels.

Summary of Biological Activities

| Activity | Mechanism | Implication |

|---|---|---|

| Vasodilation | Increased NO production | Improved blood flow |

| Cell Proliferation | Enhanced endothelial cell growth | Applications in tissue engineering |

| Immune Modulation | Inhibition of MDSC | Potential cancer therapy |

Propriétés

Numéro CAS |

36589-29-4 |

|---|---|

Formule moléculaire |

C8H20Cl2N4O2 |

Poids moléculaire |

275.17 g/mol |

Nom IUPAC |

ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H |

Clé InChI |

RPFXMGGIQREZOH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl |

SMILES isomérique |

CCOC(=O)[C@H](CCCN=C(N)N)N.Cl |

SMILES canonique |

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Synonymes |

L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.